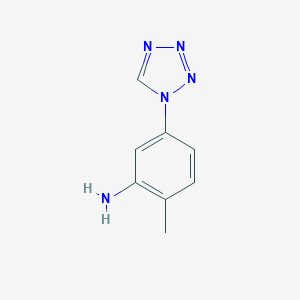

2-methyl-5-(1H-tetrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJGZGFZZOFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350705 | |

| Record name | 2-methyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384860-18-8 | |

| Record name | 2-methyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-methyl-5-(1H-tetrazol-1-yl)aniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Introduction

This compound, a substituted aromatic compound, represents a confluence of two critical pharmacophores in modern medicinal chemistry: the aniline moiety and the tetrazole ring. The tetrazole group, in particular, is recognized as a privileged structure, frequently employed as a bioisostere for the carboxylic acid functional group, a strategic substitution that can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates.[1] This guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular isomer is not extensively reported in public literature, this document synthesizes available information with established principles of chemical reactivity and spectroscopy to offer a robust scientific profile.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. Below are the key identifiers and properties for this compound.

Structural and Molecular Data

The molecule consists of a toluene backbone substituted with an amino group at position 2 and a 1H-tetrazol-1-yl group at position 5. This specific arrangement of substituents dictates its electronic and steric properties, influencing its reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 384860-18-8 | [2] |

| Molecular Formula | C₈H₉N₅ | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Canonical SMILES | Cc1ccc(cc1N)-n2cnnn2 | |

| InChI Key | NEYJGZGFZZOFEQ-UHFFFAOYSA-N | |

| Form | Solid |

Physical Properties

Physical properties such as melting point and solubility are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Notes | Source(s) |

| Melting Point | 154 - 158 °C | Experimentally determined. | [3] |

| Boiling Point | 405.7 ± 55.0 °C | Predicted value for a structural isomer. | [4] |

| pKa | 2.88 ± 0.10 | Predicted value for a structural isomer, likely referring to the anilinium ion. | [4] |

| Solubility | No data available | Expected to have low solubility in water and better solubility in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis and Elucidation

The synthesis of aryl tetrazoles is a well-established field in organic chemistry. The most prevalent and robust method involves the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5]

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would start from 3-amino-4-methylbenzonitrile. This precursor undergoes a catalyzed cycloaddition with an azide, typically sodium azide, to form the tetrazole ring.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on established methodologies for similar compounds and has not been experimentally validated for this specific synthesis.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-methylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and a catalyst such as zinc chloride (ZnCl₂, 0.2 eq) or ammonium chloride (NH₄Cl, 1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene, to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (HCl) to protonate the tetrazole and precipitate the product. Caution: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety measures.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, amine, and tetrazole protons.

-

Tetrazole Proton (1H): A singlet is expected, likely in the downfield region of δ 9.0-9.5 ppm , characteristic of the acidic proton on the tetrazole ring.

-

Aromatic Protons (3H): The three protons on the aniline ring will appear as a complex multiplet system.

-

One proton will be ortho to the amino group and meta to the tetrazole.

-

One proton will be meta to the amino group and ortho to the tetrazole.

-

One proton will be para to the amino group and ortho to the tetrazole. These protons would likely appear in the range of δ 6.8-7.8 ppm .

-

-

Amine Protons (2H): A broad singlet is expected for the -NH₂ group, typically around δ 3.5-4.5 ppm . The chemical shift can vary with concentration and solvent.

-

Methyl Protons (3H): A sharp singlet for the -CH₃ group is expected in the upfield region, around δ 2.2-2.4 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm ). The carbon attached to the amino group (C-N) would be the most shielded (further upfield), while the carbon attached to the tetrazole ring would be deshielded.

-

Tetrazole Carbon (1C): The single carbon atom within the tetrazole ring is expected to appear significantly downfield, potentially around δ 150-155 ppm .

-

Methyl Carbon (1C): The methyl carbon signal will be the most upfield, expected around δ 15-20 ppm .

FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to its key functional groups.

-

N-H Stretching: Two distinct, sharp to medium bands in the region of 3350-3450 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).[11]

-

C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ .

-

C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the tetrazole ring.

-

N-H Bending: A scissoring vibration for the primary amine is typically observed around 1600-1640 cm⁻¹ .

Mass Spectrometry

The mass spectrum provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Based on studies of similar tetrazoles, two primary fragmentation patterns are anticipated:

-

Loss of Dinitrogen (N₂): A characteristic fragmentation of the tetrazole ring can lead to the loss of a neutral N₂ molecule (28 Da), resulting in a fragment ion at m/z = 147 .

-

Loss of Hydrazoic Acid (HN₃): In positive-ion mode, protonated tetrazoles can undergo ring-opening and eliminate a neutral HN₃ molecule (43 Da), leading to a fragment ion at m/z = 132 .[3]

-

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-donating amino group, the methyl group, and the electron-withdrawing tetrazole ring.

Caption: Key reactivity pathways for this compound.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho (C6) and para (C4) to the amino group are available for substitution. The tetrazole ring acts as a deactivating group, which may temper the reactivity but the influence of the amino group is expected to dominate.

-

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents.

-

Tetrazole Acidity and Alkylation: The N-H proton on the tetrazole ring is acidic and can be deprotonated by a base. The resulting tetrazolate anion is a good nucleophile and can undergo reactions such as N-alkylation with alkyl halides.

Potential Applications in Drug Discovery

While no specific biological activities have been published for this compound, the tetrazole moiety is a well-known "privileged scaffold" in medicinal chemistry.[12] Compounds containing this ring system are present in numerous marketed drugs with a broad range of activities.[1]

-

Carboxylic Acid Bioisostere: The primary role of the tetrazole group is to act as a non-classical bioisostere of a carboxylic acid. It mimics the acidity and steric profile of a carboxylate group but offers improved metabolic stability and pharmacokinetic properties.[5]

-

Potential Therapeutic Areas: Based on the activities of other tetrazole-containing compounds, this molecule could serve as a valuable building block for synthesizing new chemical entities with potential applications as:

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The information below is compiled from available Safety Data Sheets (SDS) for the compound and its analogs.

Hazard Identification

-

GHS Classification: The compound is classified as a combustible solid. A key hazard statement is H240: Heating may cause an explosion .[3]

-

Primary Hazards: The thermal instability is a significant concern. High temperatures can lead to explosive decomposition.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, use an approved particulate respirator.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents. It is classified under Storage Class 11: Combustible Solids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Ismael, A., Fausto, R., & Cristiano, M.L.S. (2016). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 21(5), 623. [Link]

-

Aladdin Scientific. This compound Product Page. [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (2020). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Industrial Chemistry, 11(2), 113-120. [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

-

PubChem. 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline Compound Summary. [Link]

-

Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester. Molbase. [Link]

-

Mariyam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3). [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Silva, A. M. G., et al. (2018). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 23(11), 2949. [Link]

-

ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. [Link]

-

Yilmaz, F., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(4), 415-432. [Link]

-

ResearchGate. The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. [Link]

-

LookChem. This compound Product Information. [Link]

-

Fischer, N., et al. (2019). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 24(13), 2434. [Link]

-

ResearchGate. X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles. [Link]

-

Stalińska, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4983. [Link]

-

Hosseinzadeh, R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Reusable Catalyst. South African Journal of Chemistry, 68, 133-137. [Link]

-

Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(83), 52839-52853. [Link]

-

ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. [Link]

-

Clever, H. G., et al. (2019). Substituted tetrazoles as multipurpose screening compounds. Beilstein Journal of Organic Chemistry, 15, 2468-2478. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

Klapötke, T. M., et al. (2021). Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O−) and Bis(1‐hydroxytetrazol‐5‐yl)triazene. Chemistry – A European Journal, 27(49), 12592-12601. [Link]

-

Synform. 2-hydroxy-3-[(1H-tetraazol-5-ylamino)carbonyl]phenyl acetate. [Link]

-

SpectraBase. (E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]-2-penten-1-ol - Optional[13C NMR]. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

SpectraBase. 2-METHYL-5-CYCLOPROPYLTETRAZOLE - Optional[13C NMR]. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. prepchem.com [prepchem.com]

- 5. Buy 4-(2-methyl-2H-tetrazol-5-yl)aniline | 436092-89-6 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.za [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Substituted tetrazoles as multipurpose screening compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)aniline

CAS Number: 384860-18-8

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough discussion of its structural characterization through spectroscopic methods. Furthermore, this guide explores the compound's strategic importance in the design of novel therapeutics, particularly as a bioisosteric replacement for carboxylic acids and its role as a versatile scaffold for generating compound libraries. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in leveraging the unique properties of tetrazole-containing scaffolds.

Introduction: The Strategic Value of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a privileged scaffold in modern drug discovery, primarily due to its ability to act as a non-classical bioisostere of the carboxylic acid group. This substitution can lead to significant improvements in the pharmacokinetic profile of a drug candidate, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. The tetrazole moiety's pKa is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets, while its distinct electronic and steric properties can lead to altered potency and selectivity.[1]

This compound incorporates this valuable tetrazole ring into an aniline framework, another cornerstone of medicinal chemistry. The aniline moiety provides a versatile chemical handle for further synthetic modifications, enabling the exploration of a broad chemical space. The presence of the methyl group on the aniline ring can also influence the compound's conformation and metabolic profile. This unique combination of functional groups makes this compound a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 384860-18-8 | [2] |

| Molecular Formula | C₈H₉N₅ | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Form | Solid | |

| InChI Key | NEYJGZGFZZOFEQ-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(cc1N)-n2cnnn2 |

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Tetrazole-containing compounds can be thermally sensitive and may decompose exothermically. Avoid heating the compound unnecessarily and store it in a cool, dry place away from heat sources and strong oxidizing agents.

Synthesis and Purification

The proposed multi-step synthesis commences with the commercially available 2-methyl-5-nitroaniline, proceeds through the corresponding benzonitrile intermediate, and culminates in the formation of the tetrazole ring, as illustrated in the workflow below.

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline

This guide provides a comprehensive technical overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular structure, plausible synthetic routes, and predicted analytical characteristics. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring system is a prominent scaffold in medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group.[1] This structural similarity allows tetrazole-containing compounds to interact with biological targets in a manner akin to their carboxylic acid counterparts, while often exhibiting improved metabolic stability and pharmacokinetic profiles.[1] The incorporation of a tetrazole moiety can enhance a molecule's potency, selectivity, and overall drug-like properties. Consequently, tetrazole derivatives have found applications in a wide range of therapeutic areas, including as antihypertensive, antibacterial, and anticancer agents.[2]

The subject of this guide, this compound, combines the pharmacologically significant tetrazole ring with a substituted aniline fragment. Aniline derivatives are also crucial building blocks in the synthesis of a vast array of pharmaceuticals. The specific substitution pattern of a methyl group and an amino group on the phenyl ring, ortho and meta to the tetrazole linkage respectively, presents a unique chemical architecture with potential for novel biological activities. This guide will delve into the intricacies of this molecule, providing a foundational understanding for its potential exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the empirical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol . The molecule consists of a central benzene ring substituted with a methyl group at the 2-position, an amino group at the 5-position, and a 1H-tetrazol-1-yl group at the 1-position.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | |

| Molecular Weight | 175.19 g/mol | |

| CAS Number | 384860-18-8 | |

| InChI | 1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| SMILES | Cc1ccc(cc1N)-n2cnnn2 |

Below is a two-dimensional representation of the molecular structure, generated using the DOT language for Graphviz.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-methyl-5-nitrobenzonitrile

-

Diazotization: Dissolve 2-methyl-5-nitroaniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Add the freshly prepared diazonium salt solution slowly to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methyl-5-nitrobenzonitrile. Purify further by column chromatography or recrystallization.

Step 2: Synthesis of 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

-

To a solution of 2-methyl-5-nitrobenzonitrile in a suitable solvent such as water or dimethylformamide, add sodium azide and a catalyst, for example, zinc bromide. [3]2. Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and acidify with a dilute acid to protonate the tetrazole ring.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield crude 1-(2-methyl-5-nitrophenyl)-1H-tetrazole. Purify as needed.

Step 3: Synthesis of this compound

-

Dissolve 1-(2-methyl-5-nitrophenyl)-1H-tetrazole in a suitable solvent like ethanol or ethyl acetate.

-

Reduction of the Nitro Group: Several methods can be employed for the reduction of the nitro group to an amine. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid. [4]Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be used.

-

After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Predicted Spectroscopic Profile

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aniline protons, the methyl protons, and the tetrazole proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~9.0 - 9.5 | Singlet | 1H | Tetrazole C-H | The proton on the tetrazole ring typically appears far downfield. |

| ~6.5 - 7.5 | Multiplet | 3H | Aromatic C-H | The aromatic protons will exhibit a complex splitting pattern due to their positions relative to the varied substituents. |

| ~3.5 - 4.5 | Broad Singlet | 2H | Aniline N-H | The chemical shift of amine protons can vary and they often appear as a broad signal. |

| ~2.2 - 2.5 | Singlet | 3H | Methyl C-H | The methyl group attached to the aromatic ring will give a singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |

| ~145 - 150 | Aromatic C-NH₂ | The carbon attached to the electron-donating amino group will be shielded. |

| ~135 - 145 | Tetrazole C-H | The carbon within the electron-deficient tetrazole ring will be deshielded. |

| ~130 - 140 | Aromatic C-CH₃ | The carbon bearing the methyl group. |

| ~115 - 130 | Aromatic C-H & C-tetrazole | The remaining aromatic carbons will appear in this range. |

| ~15 - 20 | Methyl Carbon | The methyl carbon is expected in the aliphatic region. |

Predicted FT-IR Spectrum

The FT-IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, and C=N/N=N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Aniline -NH₂ |

| 3000 - 3100 | C-H stretch | Aromatic & Tetrazole C-H |

| 2850 - 2960 | C-H stretch | Methyl -CH₃ |

| 1600 - 1650 | N-H bend | Aniline -NH₂ |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1400 - 1500 | C=N, N=N stretch | Tetrazole Ring |

Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).

| Predicted m/z | Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 147 | [M - N₂]⁺ |

| 120 | [M - N₅H]⁺ |

Potential Applications in Drug Discovery

Given the established importance of the tetrazole moiety in medicinal chemistry, this compound represents a valuable scaffold for the development of novel therapeutic agents. The presence of the aniline group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential therapeutic areas for derivatives of this molecule could include:

-

Antihypertensive Agents: Many angiotensin II receptor blockers, a major class of antihypertensive drugs, feature a tetrazole ring as a key pharmacophore. [5]* Anticancer Agents: Tetrazole-containing compounds have been investigated as microtubule destabilizers and for their activity against various cancer cell lines. [2]* Antibacterial and Antifungal Agents: The tetrazole nucleus is present in several antimicrobial drugs. [6] The diagram below illustrates a generalized signaling pathway where a hypothetical drug derived from this compound could act as a receptor antagonist, a common mechanism for tetrazole-based pharmaceuticals.

Caption: Hypothetical mechanism of action for a drug derived from the title compound.

Conclusion

This compound is a molecule with significant potential as a building block in the design and synthesis of novel therapeutic agents. While direct experimental data for this compound is sparse in the current scientific literature, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The proposed synthetic route is logical and employs common organic reactions, and the predicted spectroscopic data offer a valuable reference for researchers undertaking the synthesis and analysis of this compound. The versatile nature of the tetrazole and aniline moieties suggests that derivatives of this compound could be promising candidates for screening in various disease models, particularly in the fields of cardiovascular disease, oncology, and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

-

Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(1-Methyl-1H-tetrazol-5-yl)aniline suppliers and producers. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.

- Google Patents. (n.d.). WO2005049586A1 - Process for production of (s) -n-pentanoyl-n-[[2'-(1h-tetrazole-5yl) [1,1'-biphenyl]-4-yl]methyl]-l-valine.

- Google Patents. (2007, October 10). EP 1 916 246 A2.

-

Molbase. (n.d.). Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester. Retrieved from [Link]

-

Khan, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Khan, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Retrieved from [Link]

- Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.

-

Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]

-

Xiang, J., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 157, 101-113. [Link]

- Google Patents. (n.d.). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl).... Retrieved from [Link]

-

ResearchGate. (2023, February 10). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Fischer, N., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 169. [Link]

- Google Patents. (n.d.). CN103788000A - 5-((5-nitro-2H-tetrazole-2-yl)methyl).

-

Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl/e5c1d1a9f8e9b8e9b8e9b8e9b8e9b8e9b8e9b8e9)

-

ResearchGate. (2016). (PDF) AN IMPROVED AND CONVENIENT ROUTE FOR THE SYNTHESIS OF 5-METHYL-1H-TETRAZOL-1-YL SUBSTITUTED BENZENAMINES. Retrieved from [Link]

-

Pellicciari, R., et al. (2001). Synthesis and biological evaluation of 2-(3'-(1H-tetrazol-5-yl) bicyclo[1.1.1]pent-1-yl)glycine (S-TBPG), a novel mGlu1 receptor antagonist. Bioorganic & Medicinal Chemistry, 9(2), 221-227. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 4-(2-methyl-2H-tetrazol-5-yl)aniline | 436092-89-6 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Foreword: The Strategic Importance of 2-methyl-5-(1H-tetrazol-1-yl)aniline

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of the tetrazole moiety is a well-established approach to modulate the physicochemical and biological properties of a molecule. The compound this compound represents a valuable building block, featuring a versatile aniline functional group for further derivatization and a metabolically stable tetrazole ring. This guide provides a comprehensive, in-depth exploration of a reliable and reproducible synthetic pathway to this important intermediate, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

I. Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach commencing from a readily available starting material. The core strategy involves the formation of the tetrazole ring followed by the reduction of a nitro group to the desired aniline.

Caption: Retrosynthetic pathway for this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the initial precursor, o-toluidine. The sequence of reactions, nitration followed by tetrazole formation and subsequent reduction, is a robust and well-documented strategy in organic synthesis.

II. Synthesis of the Starting Material: 2-methyl-5-nitroaniline

The synthesis of the key starting material, 2-methyl-5-nitroaniline, is achieved through the selective nitration of o-toluidine.[1][2][3][4] The directing effects of the amino and methyl groups on the aromatic ring are harnessed to achieve the desired regioselectivity. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-director. This, in conjunction with the ortho-, para-directing methyl group, favors the introduction of the nitro group at the 5-position.

Experimental Protocol: Nitration of o-Toluidine

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, carefully add o-toluidine dropwise to pre-cooled concentrated sulfuric acid (-10 °C in a salt/ice bath) with vigorous stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, and cool the mixture.

-

Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of approximately 2 hours, ensuring the temperature is maintained at -10 °C.[1][3]

-

Upon completion of the addition, pour the reaction mixture onto crushed ice.

-

Carefully basify the acidic solution with a sodium hydroxide solution until an orange precipitate of 2-methyl-5-nitroaniline is formed.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

The product can be further purified by recrystallization from ethanol or an ethanol-water mixture to yield yellow to orange-brown crystals.

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [1][3] |

| Reagents | H₂SO₄, HNO₃ | [1][3] |

| Temperature | -10 °C | [1][3] |

| Reaction Time | 2 hours (addition) | [1][3] |

| Typical Yield | ~90% | [3] |

III. Core Synthesis: A Two-Step Pathway to this compound

The core of the synthesis is a two-step process that first constructs the tetrazole ring and then reduces the nitro group.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

The formation of the 1-substituted tetrazole ring is accomplished through the reaction of 2-methyl-5-nitroaniline with triethyl orthoformate and sodium azide in an acidic medium.[5] This one-pot reaction is a convenient and widely used method for the synthesis of 1-substituted tetrazoles from primary amines.

Mechanism of Tetrazole Formation:

The reaction proceeds through the initial formation of an iminoester from the reaction of the aniline with triethyl orthoformate. Subsequent reaction with hydrazoic acid (formed in situ from sodium azide and acetic acid) leads to an intermediate that cyclizes to form the tetrazole ring.

Experimental Protocol: Tetrazole Formation

Materials:

-

2-methyl-5-nitroaniline

-

Triethyl orthoformate

-

Sodium azide (Caution: highly toxic and potentially explosive)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, suspend 2-methyl-5-nitroaniline and sodium azide in triethyl orthoformate.

-

Slowly add glacial acetic acid to the stirred suspension.

-

Heat the reaction mixture at a temperature of 70-80 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

The crude 1-(2-methyl-5-nitrophenyl)-1H-tetrazole will precipitate. Collect the solid by vacuum filtration and wash with water.

-

The product can be purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-5-nitroaniline | [5] |

| Reagents | Triethyl orthoformate, NaN₃, Acetic Acid | [5] |

| Temperature | 70-80 °C | [5] |

| Reaction Time | 2-3 hours | [5] |

| Typical Yield | Good to excellent | [5] |

Step 2: Reduction of 1-(2-methyl-5-nitrophenyl)-1H-tetrazole

The final step in the synthesis is the reduction of the nitro group to the corresponding amine. While catalytic hydrogenation is a viable option, the use of tin(II) chloride (SnCl₂) in a non-aqueous medium is a highly effective and chemoselective method that avoids the reduction of the tetrazole ring.[6][7][8]

Mechanism of Nitro Reduction with SnCl₂:

The reduction of the nitro group by SnCl₂ is a complex process involving a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps. The tin is oxidized to Sn(IV) in the process.

Experimental Protocol: Nitro Group Reduction

Materials:

-

1-(2-methyl-5-nitrophenyl)-1H-tetrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate solution (aqueous)

-

Ethyl acetate

Procedure:

-

Dissolve 1-(2-methyl-5-nitrophenyl)-1H-tetrazole in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 1-(2-methyl-5-nitrophenyl)-1H-tetrazole | [6][8] |

| Reagent | SnCl₂·2H₂O | [6][8] |

| Solvent | Ethanol | [8] |

| Reaction Condition | Reflux | N/A |

| Typical Yield | Good | [6] |

IV. Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅ | [9][10][11] |

| Molecular Weight | 175.19 g/mol | [9] |

| Appearance | Solid | [9] |

| InChI | 1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3 | [9] |

| InChI Key | NEYJGZGFZZOFEQ-UHFFFAOYSA-N | [9] |

| SMILES | Cc1ccc(cc1N)-n2cnnn2 | [9] |

| CAS Number | 384860-18-8 | [9] |

V. Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By starting from the readily available o-toluidine and employing well-established synthetic transformations, this key intermediate can be accessed in good overall yield. The protocols provided are designed to be reproducible and scalable, offering a solid foundation for researchers in their synthetic endeavors. The versatility of the final product, with its reactive aniline functionality, opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

VI. References

-

2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). Available from: [Link]

-

2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline. PubChem. Available from: [Link]

-

5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. PMC. Available from: [Link]

-

This compound. Aladdin Scientific. Available from: [Link]

-

2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. PubChemLite. Available from: [Link]

-

This compound. LookChem. Available from: [Link]

-

Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. Available from: [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. Available from: [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. Google Patents. Available from:

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available from: [Link]

-

Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available from: [Link]

-

One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. Sciforum. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 9. This compound AldrichCPR 384860-18-8 [sigmaaldrich.com]

- 10. PubChemLite - 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 11. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2-methyl-5-(1H-tetrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic building block with significant potential in medicinal chemistry. The guide details its chemical identity, physicochemical properties, and a plausible, expertly-derived synthetic route based on established methodologies for analogous structures. Furthermore, it explores the rationale behind its use in drug development, focusing on the role of the tetrazole moiety as a bioisostere for carboxylic acids and the aniline scaffold as a versatile anchor for further chemical modification. This document serves as a foundational resource for researchers aiming to incorporate this and structurally related molecules into their drug discovery pipelines.

Introduction: The Significance of Tetrazole-Containing Scaffolds in Medicinal Chemistry

The tetrazole ring is a prominent scaffold in modern medicinal chemistry, primarily due to its unique physicochemical properties that make it an effective bioisostere for the carboxylic acid group. This five-membered aromatic ring containing four nitrogen atoms offers a similar pKa to a carboxylic acid but with improved metabolic stability and lipophilicity.[1][2] These characteristics can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of a tetrazole moiety can lead to improved oral bioavailability and cell membrane permeability.

This compound belongs to a class of compounds that couple the advantageous properties of the tetrazole ring with the synthetic versatility of an aniline functional group. The aniline moiety provides a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse compound libraries for high-throughput screening. The methyl group on the aniline ring can also influence the molecule's conformation and interaction with biological targets.

This guide will delve into the specifics of this compound, offering a detailed examination of its synthesis, properties, and potential applications as a key intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 384860-18-8 | [3][4][5] |

| Molecular Formula | C₈H₉N₅ | [4][5] |

| Molecular Weight | 175.19 g/mol | [4][5] |

| Appearance | Solid (predicted) | [5] |

| Predicted XlogP | 0.8 | [6] |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 136.4 Ų | [6] |

Synthesis of this compound: A Proposed Experimental Protocol

Rationale for the Synthetic Strategy

The proposed synthesis follows a logical progression:

-

Diazotization and Sandmeyer Cyanation: The initial amino group of the starting material is converted to a nitrile. This is a classic and high-yielding transformation that sets the stage for the tetrazole formation.

-

[2+3] Cycloaddition for Tetrazole Formation: The nitrile is then converted to the tetrazole ring via a cycloaddition reaction with an azide source. This is the most common and efficient method for constructing the tetrazole ring.[8]

-

Reduction of the Nitro Group: Finally, the nitro group is reduced to the desired aniline functionality. This step is strategically placed at the end to avoid potential side reactions in the preceding steps.

This sequence ensures that the more sensitive functional groups are introduced or unmasked at the appropriate stages, maximizing the overall yield and purity of the final product.

Proposed Synthesis Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-cyano-4-methyl-nitrobenzene

-

To a stirred solution of 2-methyl-5-nitroaniline (1 equivalent) in aqueous hydrochloric acid at 0-5°C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-cyano-4-methyl-nitrobenzene.

Step 2: Synthesis of 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene

-

To a solution of 3-cyano-4-methyl-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture to 120°C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and pour it into acidified water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene.

Step 3: Synthesis of this compound

-

To a suspension of 2-methyl-5-(1H-tetrazol-1-yl)nitrobenzene (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The tetrazole and aniline moieties provide two distinct points for chemical elaboration, allowing for the exploration of vast chemical space.

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

As previously mentioned, the tetrazole ring is a well-established bioisostere for the carboxylic acid functional group. This substitution can be a key strategy in lead optimization to improve the pharmacokinetic properties of a drug candidate. For example, in the development of angiotensin II receptor blockers (ARBs) like valsartan, the carboxylic acid group is replaced by a tetrazole ring to enhance oral bioavailability.[9]

The Aniline Moiety as a Synthetic Handle

The aniline functional group in this compound is a gateway to a multitude of chemical reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in many drug molecules.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to generate sulfonamides, another important pharmacophore.

-

Buchwald-Hartwig and Ullmann couplings: Cross-coupling reactions to form C-N bonds with aryl halides, providing access to more complex diarylamine structures.

-

Diazotization: Conversion to a diazonium salt, which can then be used in a variety of subsequent reactions to introduce other functional groups.

Potential Therapeutic Areas

While specific biological activity for this compound has not been extensively reported, derivatives of tetrazole-containing anilines have shown promise in a range of therapeutic areas, including:

-

Antihypertensive agents: As seen in the ARB class of drugs.[9]

-

Anticancer agents: Tetrazole derivatives have been investigated for their potential to inhibit tumor growth.[8]

-

Antimicrobial agents: The tetrazole nucleus is found in some compounds with antibacterial and antifungal activity.[8]

-

Anti-inflammatory agents: Certain tetrazole derivatives have shown potential as anti-inflammatory drugs.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the advantageous bioisosteric properties of the tetrazole ring with the synthetic flexibility of the aniline moiety. While detailed experimental data for this specific compound is limited in publicly available literature, its synthesis can be reliably achieved through established chemical transformations. The potential to generate diverse libraries of compounds from this scaffold makes it an attractive starting point for the development of novel therapeutics across a range of disease areas. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their research endeavors.

References

-

LabNovo. (n.d.). CAS 384860-18-8 MFCD02933014-2-Methyl-5-(1H.... Retrieved from [Link]

-

Synthesis, characterization, molecular docking, ADME and ... (n.d.). Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

- Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. doi:10.3390/molecules28041908

- Antypenko, O. M., Kovalenko, S. I., & Zhernova, G. O. (2016). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R(1)-phenyl]-3-R(2)-phenyl(ethyl)ureas and R(1)-Tetrazolo[1,5-c]quinazolin-5(6H)-ones. Scientia Pharmaceutica, 84(2), 233–254. doi:10.3797/scipharm.1507-14

- Antypenko, O. M., Kovalenko, S. I., & Zhernova, G. O. (2016). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R¹-phenyl]-3-R²-phenyl(ethyl)ureas and R¹-Tetrazolo[1,5-c]quinazolin-5(6H)-ones. Scientia Pharmaceutica, 84(2), 233-254.

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Khalil, S. L., & Saleem, N. H. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. Retrieved from [Link]

-

Mohekar, S. M. D. (2016). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. CAS 384860-18-8 MFCD02933014-2-Methyl-5-(1H-tetrazol-1-yl)aniline -LabNovo [do.labnovo.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound AldrichCPR 384860-18-8 [sigmaaldrich.com]

- 6. PubChemLite - 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Buy 4-(2-methyl-2H-tetrazol-5-yl)aniline | 436092-89-6 [smolecule.com]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-methyl-5-(1H-tetrazol-1-yl)aniline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-5-(1H-tetrazol-1-yl)aniline. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Methodologies for spectral acquisition are also detailed, offering a framework for the empirical validation of the predicted data. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and spectroscopic characteristics of novel tetrazole-containing aromatic amines.

Introduction

This compound, with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol , is a heterocyclic aromatic amine.[1] The structure incorporates a substituted aniline ring and a 1H-tetrazole moiety, both of which are significant pharmacophores in medicinal chemistry. The tetrazole ring, in particular, is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

This guide provides a predictive analysis of the key spectroscopic features of this compound, offering a foundational dataset for researchers working with this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Tetrazole C-H |

| ~7.4 | Singlet | 1H | Aromatic H-4 |

| ~7.3 | Doublet | 1H | Aromatic H-6 |

| ~7.1 | Doublet | 1H | Aromatic H-3 |

| ~5.0 | Broad Singlet | 2H | Amine (-NH₂) |

| ~2.2 | Singlet | 3H | Methyl (-CH₃) |

Interpretation:

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.

-

Tetrazole Proton: The proton attached to the tetrazole ring is expected to be the most deshielded, appearing as a sharp singlet at approximately 9.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring.

-

Aromatic Protons: The three protons on the aniline ring will appear in the aromatic region (7.0-7.5 ppm). Their specific chemical shifts and multiplicities are influenced by the electronic effects of the amino and tetrazole substituents. The proton at the H-4 position, being para to the methyl group and ortho to the tetrazole, is predicted to be a singlet. The protons at H-3 and H-6 will likely appear as doublets due to coupling with each other.

-

Amine Protons: The protons of the primary amine group are expected to appear as a broad singlet around 5.0 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Protons: The three protons of the methyl group attached to the aniline ring are predicted to resonate as a sharp singlet at approximately 2.2 ppm, in the typical range for an aryl methyl group.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-ipso (C-NH₂) |

| ~142 | C-ipso (C-tetrazole) |

| ~135 | C-ipso (C-CH₃) |

| ~130 | Tetrazole C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~17 | Methyl (-CH₃) |

Interpretation:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: The six carbons of the aniline ring are expected to appear in the range of 115-150 ppm. The carbon attached to the amino group (C-NH₂) will be the most shielded among the substituted carbons due to the electron-donating effect of the nitrogen, while the carbon attached to the electron-withdrawing tetrazole group will be deshielded.

-

Tetrazole Carbon: The carbon atom within the tetrazole ring is predicted to have a chemical shift of around 130 ppm.

-

Methyl Carbon: The carbon of the methyl group will appear upfield, at approximately 17 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretching (asymmetric & symmetric) of -NH₂ |

| 3100-3000 | Medium | C-H stretching (aromatic and tetrazole) |

| 2950-2850 | Weak | C-H stretching (methyl) |

| 1620-1580 | Strong | N-H bending (scissoring) of -NH₂ and C=C stretching (aromatic) |

| 1500-1400 | Medium-Strong | C=N and N=N stretching (tetrazole ring) |

| 1380-1360 | Medium | C-H bending (methyl) |

| 1300-1200 | Strong | C-N stretching (aromatic amine) |

| 900-670 | Strong | C-H bending (out-of-plane, aromatic) |

Interpretation:

-

N-H Vibrations: The primary amine group will give rise to two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches) and a strong N-H bending (scissoring) vibration around 1620-1580 cm⁻¹.

-

C-H Vibrations: Aromatic and tetrazole C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear at lower wavenumbers (2950-2850 cm⁻¹). Out-of-plane C-H bending vibrations in the fingerprint region (900-670 cm⁻¹) will be indicative of the substitution pattern on the aromatic ring.

-

Ring Vibrations: The C=C stretching vibrations of the aromatic ring will likely overlap with the N-H bending vibration in the 1620-1580 cm⁻¹ region. The characteristic C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1500-1400 cm⁻¹ range.

-

C-N Vibrations: A strong absorption band corresponding to the C-N stretching of the aromatic amine is predicted to be in the 1300-1200 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 175 | [M]⁺˙ | Molecular ion |

| 147 | [M - N₂]⁺˙ | Loss of a nitrogen molecule from the tetrazole ring |

| 119 | [M - N₂ - HCN]⁺˙ | Subsequent loss of hydrogen cyanide |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the methylaniline moiety |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value of 175, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of 5-substituted-1H-tetrazoles is often characterized by the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 147.[3] Further fragmentation could involve the loss of hydrogen cyanide (HCN) to give an ion at m/z 119. A significant peak at m/z 92, corresponding to the methylaniline fragment, is also plausible.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Figure 3: General workflow for mass spectrometric analysis.

Synthesis

While a specific documented synthesis for this compound was not found in the searched literature, a plausible synthetic route would involve the reaction of 3-amino-4-methylaniline. A common method for the formation of 1-substituted tetrazoles from primary amines is the reaction with triethyl orthoformate and sodium azide.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed interpretations, offer a valuable resource for the identification and characterization of this compound. The included experimental protocols provide a roadmap for the empirical verification of these predictions. This work serves as a foundational reference for researchers and scientists engaged in the synthesis and application of novel tetrazole-based compounds in pharmaceutical and materials science.

References

- Smolecule. (2023, August 15). 4-(2-methyl-2H-tetrazol-5-yl)aniline.

- Sigma-Aldrich. This compound.

- Molbase. Synthesis of [2-((1H-tetrazol-5-yl)-aminocarbonyl)phenyl]carbamic acid methyl ester.

- Aladdin Scientific. This compound.

- ChemicalBook. This compound.

- Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765–3783.

- Scilit. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles.

- Afonso, D. J. S., et al. (2019). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 24(12), 2294.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- ResearchGate. The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)....

- Klapötke, T. M., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3975.

- Shah, S. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Pinto, D. C. G. A., et al. (2020). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 25(21), 5174.

- ResearchGate. Synthetic pathway for the synthesis of 2,4,6-tris(1H-tetrazol-5-yl)....

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

Sources

An In-depth Technical Guide to the Solubility of 2-methyl-5-(1H-tetrazol-1-yl)aniline

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and therapeutic effectiveness.[1][2] For a drug to exert its pharmacological effect, it must first dissolve in the physiological fluids at the site of administration to be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, posing significant challenges during drug development.[1] Therefore, a thorough understanding and accurate determination of a compound's solubility are essential from the early stages of drug discovery through to formulation development.[3][4]

2-methyl-5-(1H-tetrazol-1-yl)aniline features a tetrazole ring, a common bioisostere for a carboxylic acid group, which can influence its physicochemical properties, including solubility.[5][6] The presence of both an aniline group and a tetrazole moiety suggests a molecule with the potential for varying solubility depending on the pH and the nature of the solvent.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is sparse, we can infer its likely behavior based on its structural components and the known properties of related compounds.

Structural Features:

-

Aniline Moiety: The basic aniline group (pKa of the anilinium ion is ~4.6) will be protonated at acidic pH, increasing its solubility in aqueous media.

-

Tetrazole Ring: The tetrazole ring is acidic (pKa ~4.9), comparable to a carboxylic acid.[6] This group will be deprotonated at basic pH, enhancing aqueous solubility.

-

Methyl Group: The methyl group is a nonpolar substituent that can slightly decrease aqueous solubility.

The amphoteric nature of this compound, possessing both a basic and an acidic group, suggests that its aqueous solubility will be significantly pH-dependent. The lowest solubility is expected around its isoelectric point.

General Solubility of Tetrazoles:

Tetrazole and its derivatives are generally crystalline solids.[7] They tend to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.[5][6][7] Their solubility in aqueous solutions is influenced by the substituents on the ring.[7]

Methodologies for Determining Solubility

The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic solubility and kinetic solubility. The choice of method often depends on the stage of drug development and the specific questions being addressed.[3][4]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute at a specific temperature and pressure.[1][8] This is the "true" solubility of a compound and is the gold standard for solubility measurement.[2] The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[2][9]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method to Determine Thermodynamic Solubility.